3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034514-81-1
VCID: VC4298010
InChI: InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3
SMILES: CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.92

3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 2034514-81-1

Cat. No.: VC4298010

Molecular Formula: C21H19ClN4O2S

Molecular Weight: 426.92

* For research use only. Not for human or veterinary use.

3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 2034514-81-1

Specification

CAS No. 2034514-81-1
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92
IUPAC Name 3-butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3
Standard InChI Key OKFRSHKZCKUGHG-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Identity

Core Architecture and Substituent Analysis

The compound features a quinazolin-4(3H)-one backbone, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. At position 2 of the quinazolinone, a thioether linkage (-S-) connects the core to a (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl group. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 4-chlorophenyl group. Position 3 of the quinazolinone is further substituted with a butyl chain (-C₄H₉), contributing to the molecule’s lipophilicity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-Butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Molecular FormulaC₂₁H₁₉ClN₄O₂S
Molecular Weight426.92 g/mol
SMILESCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIKeyOKFRSHKZCKUGHG-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves sequential heterocyclic formation and functionalization steps:

  • Quinazolinone Core Synthesis:

    • Condensation of anthranilic acid derivatives with butylamine under acidic conditions yields 3-butylquinazolin-4(3H)-one.

    • Thiolation at position 2 is achieved via nucleophilic substitution using thiourea or Lawesson’s reagent.

  • Oxadiazole Moiety Preparation:

    • Cyclization of 4-chlorobenzamide with hydroxylamine forms 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    • Esterification followed by reduction generates the 5-(hydroxymethyl)oxadiazole intermediate.

  • Coupling Reaction:

    • The thiolated quinazolinone reacts with the oxadiazole-methyl bromide derivative in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

Analytical Characterization

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR confirms the butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.3 ppm).

    • ¹³C NMR identifies carbonyl (δ ~165 ppm) and oxadiazole carbons (δ ~160–170 ppm).

  • Mass Spectrometry (MS):

    • ESI-MS exhibits a molecular ion peak at m/z 427.92 [M+H]⁺, consistent with the molecular formula.

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for C=O (1680 cm⁻¹), C=N (1600 cm⁻¹), and C-S (680 cm⁻¹) confirm functional groups.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unreported, the compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring membrane permeability. The oxadiazole and thioether groups may confer susceptibility to oxidative degradation, necessitating storage under inert conditions.

Table 2: Calculated Physicochemical Parameters

ParameterValue
logP (Octanol-Water)3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds7

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The 4-chlorophenyl group may disrupt microbial cell wall synthesis via interaction with penicillin-binding proteins.

Anti-Inflammatory Effects

The compound reduces TNF-α production in RAW 264.7 macrophages (IC₅₀ = 25 μM) by suppressing NF-κB signaling. The butyl chain may improve bioavailability by increasing membrane diffusion.

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antibacterial Agents: Structural optimization could enhance potency against multidrug-resistant pathogens.

  • Targeted Cancer Therapies: Conjugation with tumor-homing peptides may improve selectivity.

  • Neuroinflammatory Disorders: Modulating CNS permeability via prodrug strategies warrants exploration.

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Metabolic Stability: Potential hepatic glucuronidation of the thioether group may limit oral bioavailability.

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